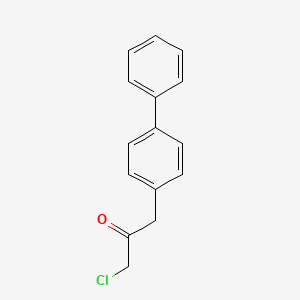
1-Chloro-3-(4-phenylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-3-(4-phenylphenyl)propan-2-one” is a chemical compound with the CAS Number: 937-38-2 . It has a molecular weight of 168.62 . The compound is usually in a liquid form .
Molecular Structure Analysis
The InChI Code for “1-Chloro-3-(4-phenylphenyl)propan-2-one” is 1S/C9H9ClO/c10-7-9 (11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Chloro-3-(4-phenylphenyl)propan-2-one” is a liquid at room temperature . It has a molecular weight of 168.62 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : The base-catalyzed Claisen-Schmidt condensation reaction has been employed to synthesize chalcone derivatives, including compounds similar to 1-Chloro-3-(4-phenylphenyl)propan-2-one. These compounds were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction. The studies provided insights into their molecular structure, including dihedral angles and intramolecular hydrogen bonding, contributing to the understanding of their stability and reactivity (Salian et al., 2018).
Biological Activities
- Antimicrobial and Antiradical Activities : Research involving the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to the target compound, has shown antimicrobial and antioxidant activities. These studies are crucial for developing new pharmaceuticals and understanding the structural requisites for biological activities (Čižmáriková et al., 2020).
Catalytic and Chemical Transformations
- Enzymatic Reduction for Asymmetric Synthesis : Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, utilizing Saccharomyces cerevisiae reductase, showcases the application of biocatalysts for producing chiral intermediates. This method demonstrates high enantioselectivity, vital for synthesizing antidepressant drugs (Choi et al., 2010).
Material Science and Chemical Properties
- Ionic Liquid-Based Catalysis : The preparation of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its use in synthesizing phosphinite ligands for Ru(II) catalyzed transfer hydrogenation processes indicates the compound's utility in catalysis and material science. This research contributes to the development of efficient catalysts for chemical transformations (Aydemir et al., 2014).
Spectroscopic and Computational Studies
- Quantum Chemical and Spectroscopic Analysis : Studies on bioactive molecules structurally related to 1-Chloro-3-(4-phenylphenyl)propan-2-one involve comprehensive spectroscopic characterization and quantum chemical calculations. These analyses are fundamental for understanding the electronic structure, reactivity, and potential biological activities of such compounds (Viji et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-3-(4-phenylphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYPGBPXNQGEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-phenylphenyl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2475884.png)
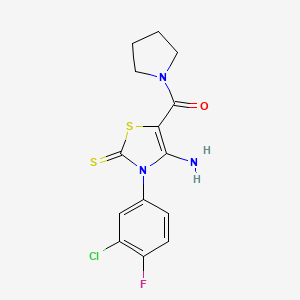
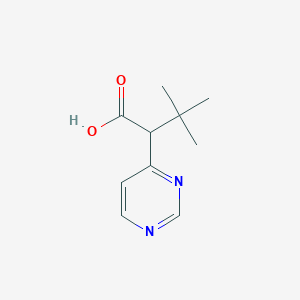
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)
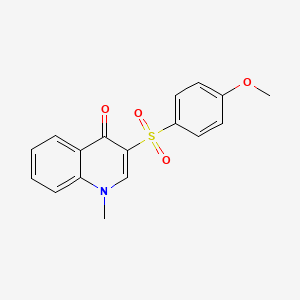
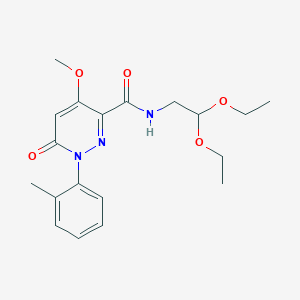
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)
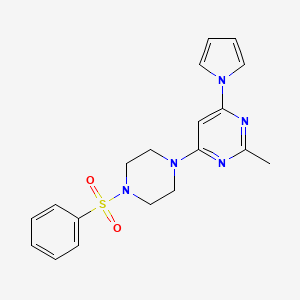
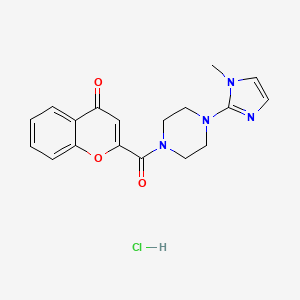
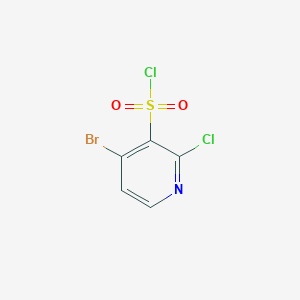
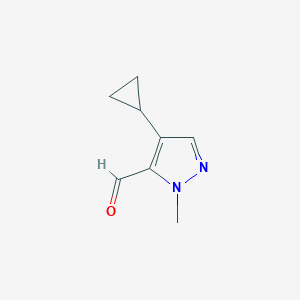
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)